molecular formula C18H24N2O3 B2631273 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide CAS No. 896270-57-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide

Cat. No.: B2631273
CAS No.: 896270-57-8
M. Wt: 316.401
InChI Key: RIHHFQFNIQBUDM-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide is a pyrrolidinone-based carboxamide derivative characterized by a cyclohexanecarboxamide moiety linked to a 5-oxopyrrolidin-3-yl scaffold substituted with a 3-methoxyphenyl group. The 3-methoxyphenyl substituent introduces electron-donating effects, which may influence solubility, lipophilicity, and target binding .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h5,8-9,11,13-14H,2-4,6-7,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHHFQFNIQBUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a common framework with several analogs (Table 1):

  • Pyrrolidinone core: The 5-oxopyrrolidin-3-yl group is conserved across analogs, providing a conformationally flexible lactam ring. Ring puckering (e.g., chair vs. envelope conformations) may influence binding interactions, as described by Cremer and Pople’s puckering coordinate analysis .
  • Aryl substituent variations : The 3-methoxyphenyl group distinguishes the target compound from analogs with 3-methylphenyl, 3-chlorophenyl, or other substituents.
Table 1: Comparison of Key Structural Features and Properties
Compound Name Aryl Substituent Molecular Weight (g/mol) logP* Key Structural Notes
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide 3-Methoxyphenyl ~344.4 ~2.8 Electron-donating OMe group enhances solubility; moderate lipophilicity
1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide 3-Methylphenyl ~328.4 ~3.5 Methyl group increases lipophilicity; potential for hydrophobic interactions
N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide 3-Chlorophenyl ~348.9 ~3.2 Electron-withdrawing Cl group may alter electronic distribution; higher molecular weight
N-(3-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide (H2L7) 3-Methoxyphenyl (thiourea derivative) ~319.4 ~3.0 Thiourea group introduces sulfur donor atom; distinct from carboxamide class

*Calculated logP values using fragment-based methods (e.g., XLogP3).

Electronic and Steric Effects of Substituents

  • This may enhance bioavailability compared to non-polar analogs .
  • 3-Methylphenyl (CAS 847239-68-3) : The methyl group is weakly electron-donating via induction, increasing lipophilicity (logP ~3.5) and favoring hydrophobic binding pockets .
  • 3-Chlorophenyl (CAS 331759-19-4) : The chlorine atom is electron-withdrawing, creating a dipole moment that could enhance interactions with positively charged residues in target proteins .

Conformational Analysis

The pyrrolidinone ring’s puckering (e.g., chair vs. twisted conformations) influences the spatial orientation of the carboxamide group. For example, in thiourea derivatives like H2L9, the cyclohexane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding . Similar conformational preferences are expected in pyrrolidinone analogs, though substituents may subtly alter ring dynamics .

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide, also known as 1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a methoxyphenyl moiety, and a pyrrolidine ring with a ketone functional group. Its molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 302.37 g/mol. The presence of diverse functional groups allows for various interactions with biological systems, making it a candidate for drug development.

Structural Comparison

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylureaContains a benzodioxin moietyPotentially different biological activities due to benzodioxin structure
1-Cyclohexyl-3-[1-(2,3-dihydrobenzofuran)-5-oxopyrrolidin-3-yl]-1-methylureaFeatures a benzofuran instead of methoxyphenylMay exhibit different pharmacological profiles
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylureaIncorporates a fluorophenyl groupFluorine substitution may enhance metabolic stability

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets such as enzymes and receptors. Interaction studies have indicated that this compound can bind to various biological targets, influencing their activity through mechanisms such as competitive inhibition or allosteric modulation. This modulation can impact cellular signaling pathways crucial for various physiological processes.

Therapeutic Potential

Research indicates that the compound may have therapeutic effects in conditions involving enzyme dysregulation or receptor activity modulation. Its unique combination of functional groups enhances its potential as a lead compound in drug development.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Study on Enzyme Inhibition : A study demonstrated that a related pyrrolidine derivative exhibited significant inhibition of specific kinases involved in cancer progression. This suggests that this compound may similarly influence kinase activity.
  • Receptor Modulation : Another study highlighted the ability of related compounds to act as modulators of neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic viability:

Pharmacodynamics

The compound's ability to interact with multiple biological targets suggests a complex PD profile. It may exert effects through:

  • Receptor Agonism/Antagonism : Modulating receptor activity can lead to altered physiological responses.
  • Enzyme Inhibition : Inhibiting specific enzymes can disrupt pathological processes.

Pharmacokinetics

Key PK parameters include:

  • Absorption : The compound's solubility and permeability will affect its bioavailability.
  • Distribution : Lipophilicity plays a role in how well the compound distributes throughout the body.
  • Metabolism : Understanding metabolic pathways is essential for predicting efficacy and toxicity.

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